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Compound Focus: Avutometinib

CAS No.: 946128-88-7

Cat. No.: S548797

The tables below summarize the core quantitative pharmacokinetic data and the observed pharmacodynamic

effects of avutometinib from the phase 1 FRAME trial and prescribing information.

Table 1: Key Pharmacokinetic Parameters of Avutometinib and Defactinib (at RP2D) [1]

Parameter Avutometinib (Geometric Mean) Defactinib (Geometric Mean)
Cmax 342 ng/mL (CV 34%) 273 ng/mL (CV 80%)

AUC 11,463 h-ng/mL (CV 37%) 2,099 h-ng/mL (CV 102%)
Tmax (Median) ~2 hours (fasted) [2] Information not specified in

search results

Effect of High-Fat Meal Cmax | 29%; no significant change in  Information not specified in
AUC [2] search results

Apparent Clearance 0.3L/h[2] Information not specified in

(CLIF) search results

Volume of Distribution 25L[2] Information not specified in

(VzIF) search results
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Parameter Avutometinib (Geometric Mean) Defactinib (Geometric Mean)

Protein Binding >99% in vitro [2] Information not specified in
search results

Half-life ~51 hours [2] Information not specified in
search results

Primary Metabolizing CYP3A4 [2] Information not specified in
Enzyme search results

| Excretion | Feces: 39% (9.5% unchanged) Urine: 52% (3.2% unchanged) [2] | Information not specified in

search results |

Table 2: Key Pharmacodynamic and Clinical Findings [1]

Aspect Observations | Findings
Mechanism of Dual RAF/MEK clamp. Inhibits MEK kinase activity and induces inactive RAF-
Action MEK complexes, preventing MEK phosphorylation by ARAF, BRAF, and CRAF.

[1] [3] [2]

Key PD Markers Reductions in phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), and
phosphorylated FAK (p-FAK) in tumor biopsies post-treatment. [1]

Rationale for FAK activation is a known resistance mechanism to RAF/MEK inhibition.
Combination Defactinib (FAK inhibitor) blocks this pathway, enhancing anti-tumor response. [3]

[2]

Proof of Concept Objective Response Rate (ORR): 42.3% (11/26 patients). Median Progression-
(LGSOC) Free Survival (PFS): 20.1 months. [1]

| Recommended Phase 2 Dose (RP2D) | Avutometinib: 3.2 mg orally, twice weekly (e.g., Mon/Thu).
Defactinib: 200 mg orally, twice daily. Schedule: Both drugs administered 3 weeks on, 1 week off in a 28-

day cycle. [1] |
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Experimental Protocols & Methodologies

The primary source for the PK/PD data is the phase 1 FRAME trial (NCT03875820) [1] [4].

¢ Trial Design: This was a first-in-human, open-label trial featuring a modified 3 + 3 dose escalation
design, followed by dose expansion cohorts in specific solid tumors, including LGSOC [1].
¢ PK Sampling and Analysis: Intensive blood sampling for pharmacokinetic analysis was performed
on cycle 1, day 8 or day 15, over a 48-hour period following avutometinib administration. Key
parameters like maximum plasma concentration (Cmax) and area under the plasma concentration-
time curve (AUC) were calculated from this data [1].
o PD Biomarker Assessment: To demonstrate target engagement, paired tumor biopsies were
collected from a subset of patients at three time points:
o Pre-treatment (baseline).
o After a single run-in dose of avutometinib.
o After a subsequent dose of the avutometinib and defactinib combination. The biopsies were
analyzed for changes in levels of key pathway proteins, including p-MEK, p-ERK, and p-FAK,
using validated laboratory methods (e.g., immunohistochemistry or similar) [1].
¢ Food Effect: The effect of food on avutometinib absorption was assessed in a dedicated study,
comparing its pharmacokinetics under fasted and high-fat meal conditions [2].

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the core mechanisms and experimental

flow described in the research.
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Avutometinib's dual mechanism and defactinib's role in blocking resistance.
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High-level workflow of the Phase 1 FRAME trial leading to PK/PD data.

Conclusion

The combination of avutometinib and defactinib represents a mechanistically rational approach to targeting
the RAS/MAPK pathway. Its pharmacokinetic profile supports an intermittent dosing schedule, which was
crucial for managing chronic toxicity while maintaining efficacy [1]. The compelling clinical activity
observed in LGSOC, a cancer historically resistant to chemotherapy, underscores the success of this PK/PD-

driven development strategy [1] [5] [3].
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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